molecular formula C9H18O B2711222 3-Cyclopropyl-2-methylpentan-1-ol CAS No. 2248384-68-9

3-Cyclopropyl-2-methylpentan-1-ol

Cat. No.: B2711222
CAS No.: 2248384-68-9
M. Wt: 142.242
InChI Key: CWIXHJNRPIFYIC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpentan-1-ol is a branched primary alcohol featuring a cyclopropyl substituent on the third carbon and a methyl group on the second carbon of a pentanol backbone. Its structure confers unique steric and electronic properties, making it a compound of interest in organic synthesis and fragrance chemistry. The cyclopropyl group introduces ring strain, which may influence reactivity and stability compared to non-cyclic analogs.

Properties

IUPAC Name

3-cyclopropyl-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-9(7(2)6-10)8-4-5-8/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXHJNRPIFYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-methylpentan-1-ol in the presence of a strong base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process often employs catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Cyclopropyl-2-methylpentanone or cyclopropyl-2-methylpentanoic acid.

    Reduction: Cyclopropyl-2-methylpentane.

    Substitution: Cyclopropyl-2-methylpentyl chloride or bromide.

Scientific Research Applications

3-Cyclopropyl-2-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Cyclopropyl-2-methylpentan-1-ol with three structurally related alcohols, focusing on molecular features, physicochemical properties, and functional implications.

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

  • Structural Differences: The cyclopentenyl ring in this compound is less strained than the cyclopropyl group in this compound. Hydroxyl group position (C2 vs. C1) affects hydrogen bonding and solubility.
  • Functional Implications: The IFRA Standard notes that 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol undergoes rigorous safety evaluations for use in fragrances, including dermal sensitization and toxicity studies .

2-Methyl-3-phenylpropan-1-ol

  • Structural Differences: Aromatic phenyl group replaces the cyclopropyl moiety, altering electronic properties (e.g., resonance effects). Linear propanol backbone vs. branched pentanol.
  • Physicochemical Properties :
    • Higher logP (lipophilicity) due to the phenyl group, enhancing membrane permeability but reducing water solubility.
    • Boiling point (~230°C) exceeds that of this compound (estimated ~180–190°C).

3-Isopropyl-2-methylbutan-1-ol

  • Structural Differences: Isopropyl substituent (C3) provides less steric hindrance than cyclopropyl. Shorter carbon chain (butanol vs. pentanol).
  • Reactivity :
    • Reduced ring strain in the isopropyl group likely increases stability under acidic conditions compared to this compound.

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) logP (Predicted) Safety Profile (IFRA Status)
This compound 156.23 ~180–190 2.8 Not evaluated
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol 224.38 ~250 4.1 IFRA-compliant
2-Methyl-3-phenylpropan-1-ol 150.22 ~230 3.5 Limited data
3-Isopropyl-2-methylbutan-1-ol 130.23 ~195 2.3 GRAS (Generally Recognized as Safe)

Research Findings and Implications

  • Stability and Reactivity: The cyclopropyl group in this compound may render it more prone to ring-opening reactions under acidic or oxidative conditions compared to non-cyclic analogs.
  • Fragrance Applications : While 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol is IFRA-compliant, this compound’s suitability for fragrances remains unverified due to a lack of safety data .
  • Synthetic Utility : The compound’s branching and cyclic substituents make it a candidate for chiral synthesis, though its steric effects could complicate reaction pathways.

Q & A

Q. Can QSAR models predict the environmental impact of this compound based on structural analogs?

  • Methodological Answer : Develop QSAR models using logPP, biodegradation half-life, and ecotoxicity data from cyclopropane-containing analogs (e.g., fragrances in IFRA standards). Validate predictions with algal toxicity tests (OECD 201) and Daphnia magna assays .

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